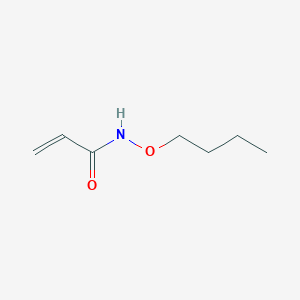
N-butoxyprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butoxyprop-2-enamide is an organic compound with the molecular formula C7H13NO2. It is a member of the enamide family, which are characterized by the presence of an amide group conjugated to a double bond. Enamides are known for their versatile reactivity and are important intermediates in organic synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-butoxyprop-2-enamide can be synthesized through various methods. One common approach involves the oxidative desaturation of amides. This process typically employs transition-metal catalysts such as iron (Fe) to facilitate the regioselective oxidative desaturation of amides, leading to the formation of enamides . Another method involves the electrophilic activation of amides using reagents like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the activator and oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative desaturation processes using transition-metal catalysts. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: N-butoxyprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the double bond.
Common Reagents and Conditions:
Oxidation: Transition-metal catalysts like iron (Fe) or palladium (Pd) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted enamides or amides
Aplicaciones Científicas De Investigación
N-butoxyprop-2-enamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-butoxyprop-2-enamide involves its reactivity as an enamide. The conjugated double bond and amide group allow it to participate in various chemical reactions, such as nucleophilic addition and substitution. These reactions can modify the compound’s structure, leading to the formation of new products with different properties .
Comparación Con Compuestos Similares
N-methyl-N-(3-oxobutyl)benzamide: Another enamide with similar reactivity but different substituents.
N-acetyl-pyrrolidine: A cyclic enamide with distinct structural features.
Uniqueness: N-butoxyprop-2-enamide is unique due to its specific substituents, which influence its reactivity and applications. The presence of the butoxy group provides distinct chemical properties compared to other enamides .
Propiedades
Número CAS |
4203-85-4 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
N-butoxyprop-2-enamide |
InChI |
InChI=1S/C7H13NO2/c1-3-5-6-10-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) |
Clave InChI |
XOYONZYDWNTDAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCONC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


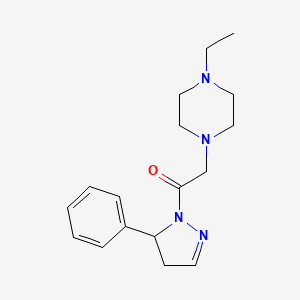
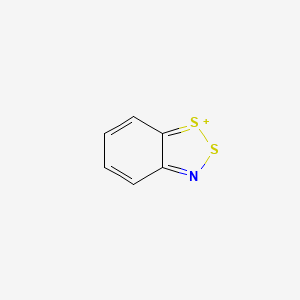
![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14152427.png)
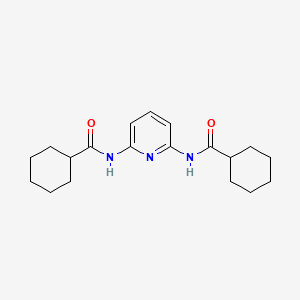
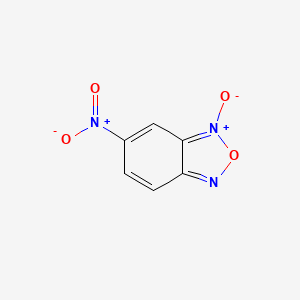
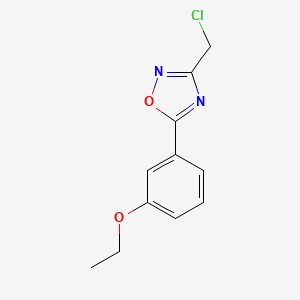
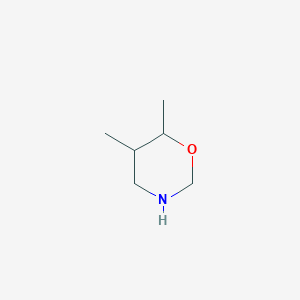
![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B14152482.png)
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)
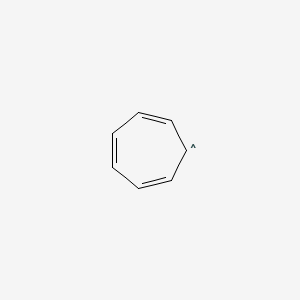
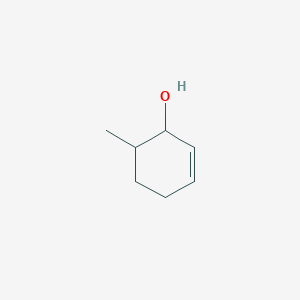
![tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate](/img/structure/B14152494.png)
![3-Amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14152510.png)
![N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide](/img/structure/B14152515.png)
